N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
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Overview
Description
N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C21H19N3O5S and its molecular weight is 425.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide Similar compounds have shown antitumor activities against hela, a549, and mcf-7 cell lines .
Mode of Action
The exact mode of action of This compound It’s suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .
Biochemical Pathways
The specific biochemical pathways affected by This compound The induction of apoptosis and cell cycle arrest suggests that it may interfere with the pathways regulating cell growth and division .
Result of Action
The result of the action of This compound is potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines . This suggests that the compound could have potential antitumor activity.
Biochemical Analysis
Biochemical Properties
Based on its structure, it is likely to interact with various enzymes and proteins . The nature of these interactions could be further investigated through experimental studies.
Cellular Effects
It is possible that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are yet to be studied .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported yet .
Biological Activity
N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide) is a complex organic compound with significant biological activity. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is C19H20N2O4S, with a molecular weight of approximately 372.44 g/mol. The structure includes a thiazole ring, a methoxybenzamide moiety, and a benzo[d][1,3]dioxole fragment, which contribute to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the thiazole ring followed by the attachment of the benzo[d][1,3]dioxole moiety and subsequent modifications to achieve the final product.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have shown cytotoxic effects against various human cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.
Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 12 | Apoptosis induction |
Compound B | MCF-7 | 15 | Cell cycle arrest |
N-(4-(...) | A549 | 10 | Caspase activation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies suggest that it may inhibit the growth of certain bacterial strains by targeting specific metabolic pathways. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli , which are common pathogens in clinical settings.
Table 2: Antimicrobial Efficacy Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 8 µg/mL | 16 µg/mL |
Escherichia coli | 4 µg/mL | 8 µg/mL |
The biological activity of N-(4-(...) is primarily attributed to its ability to interfere with cellular processes. It has been suggested that the compound may inhibit specific enzymes involved in bacterial cell wall synthesis, such as Mur ligases (MurD and MurE), which play a crucial role in bacterial survival and proliferation . Additionally, its anticancer effects are likely mediated through pathways involving apoptosis and cell cycle regulation.
Case Studies
- Anticancer Study : A recent study published in Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for their anticancer activity. Among them, a compound structurally similar to N-(4-(...) demonstrated significant cytotoxicity against multiple cancer cell lines, with an IC50 value lower than that of standard chemotherapeutic agents like cisplatin .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of various benzodioxole derivatives, including N-(4-(...). The results indicated that these compounds exhibited potent activity against both gram-positive and gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Properties
IUPAC Name |
N-[4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-27-16-5-3-14(4-6-16)20(26)24-21-23-15(11-30-21)9-19(25)22-10-13-2-7-17-18(8-13)29-12-28-17/h2-8,11H,9-10,12H2,1H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGZVUGPENBABM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.